Germanium, iodotriethyl-

Description

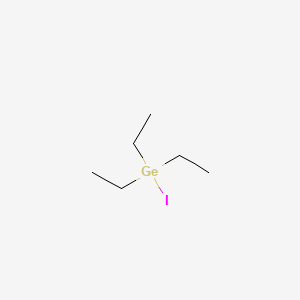

Germanium, iodotriethyl- (chemical formula: (C₂H₅)₃GeI), is an organogermanium halide compound where germanium is bonded to three ethyl groups and one iodine atom. This compound belongs to the broader class of tetraorganogermanium derivatives, which are pivotal in organometallic chemistry and materials science. Organogermanium compounds, including iodotriethylgermane, are notable for their applications in catalysis, semiconductor precursors, and biomedical research due to their unique electronic and steric properties .

Properties

CAS No. |

13314-51-7 |

|---|---|

Molecular Formula |

C6H15GeI |

Molecular Weight |

286.72 g/mol |

IUPAC Name |

triethyl(iodo)germane |

InChI |

InChI=1S/C6H15GeI/c1-4-7(8,5-2)6-3/h4-6H2,1-3H3 |

InChI Key |

IDZOEUNVBFFQNV-UHFFFAOYSA-N |

Canonical SMILES |

CC[Ge](CC)(CC)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of germanium, iodotriethyl- typically involves the reaction of germanium tetrachloride with triethylaluminum followed by treatment with iodine. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be summarized as follows:

- Reaction of Germanium Tetrachloride with Triethylaluminum:

GeCl4+3Al(C2H5)3→Ge(C2H5)3Cl+3AlCl3

- Subsequent Reaction with Iodine:

Ge(C2H5)3Cl+I2→Ge(C2H5)3I+ICl

Industrial Production Methods: Industrial production of germanium, iodotriethyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions: Germanium, iodotriethyl- undergoes various chemical reactions, including:

- Oxidation: The compound can be oxidized to form germanium dioxide and ethyl iodide.

- Reduction: Reduction reactions can convert it back to germanium and ethyl iodide.

- Substitution: The iodine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions:

- Oxidation: Typically involves oxidizing agents like hydrogen peroxide or nitric acid.

- Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

- Substitution: Halogen exchange reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products:

- Oxidation: Germanium dioxide and ethyl iodide.

- Reduction: Germanium and ethyl iodide.

- Substitution: Germanium compounds with different halogens or functional groups.

Scientific Research Applications

Germanium, iodotriethyl- has several scientific research applications:

- Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.

- Biology: Investigated for its potential biological activities, including anti-inflammatory and immunomodulatory effects.

- Medicine: Explored for its potential use in cancer therapy due to its ability to modulate immune responses.

- Industry: Utilized in the production of semiconductors and optical materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of germanium, iodotriethyl- involves its interaction with cellular components and modulation of biochemical pathways. It is believed to enhance the activity of mitochondrial enzymes, improve cellular oxygenation, and exhibit anti-inflammatory properties. The compound’s ability to modulate immune responses is linked to its interaction with immune cells and cytokine production.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physical Properties

The table below compares key physical properties of germanium, iodotriethyl- with structurally related compounds:

¹ Estimated based on ethyl group substitution.

Key Observations :

- Molar Mass : Germanium, iodotriethyl- has a higher molar mass than its methyl analog (trimethylgermanium iodide) due to the larger ethyl substituents.

- Density : Trimethylgermanium iodide exhibits a density of 1.815 g/mL, suggesting that iodotriethylgermane would have a lower density due to longer alkyl chains.

- Thermal Stability: Germanium(IV) iodide (GeI₄) has well-defined melting and boiling points, indicative of its inorganic, tetrahedral structure. Organogermanium halides like iodotriethylgermane likely have lower thermal stability due to weaker Ge-C bonds .

Trimethylgermanium Iodide

- Reactivity : Undergoes nucleophilic substitution reactions, where iodide can be replaced by other ligands (e.g., hydroxyl or alkoxy groups).

- Applications : Primarily used in research settings for synthesizing germanium-containing polymers or coordination complexes .

Germanium(IV) Iodide (GeI₄)

- Reactivity : Acts as a Lewis acid, forming adducts with neutral ligands (e.g., amines, ethers). Used as a precursor for germanium thin films in semiconductors .

- Applications : Critical in optoelectronics and as a dopant in silicon-germanium alloys .

Germanium, Iodotriethyl-

- Reactivity : Expected to participate in cross-coupling reactions and ligand exchanges, similar to trimethylgermanium iodide. The ethyl groups may enhance steric bulk, influencing reaction kinetics.

- Applications: Potential use in catalytic systems (e.g., polymerization) and organometallic synthesis, though specific applications are less documented in the provided evidence .

Pharmacological and Biomedical Relevance

- Organogermanium Compounds: and highlight germanium complexes with antitumor, immunostimulating, and anti-inflammatory properties. For example, germanium complexes with dihydroartemisinin and steroids show promising bioactivity .

- Toxicity and Safety : Organic germanium compounds are generally rapidly absorbed and excreted without metabolic alteration, but iodotriethylgermane’s specific toxicity profile remains unstudied in the provided evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.